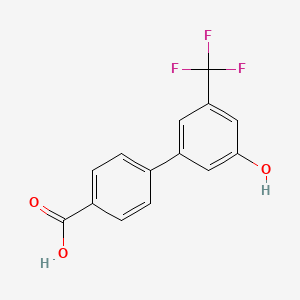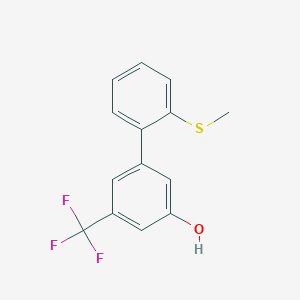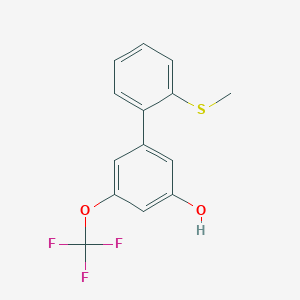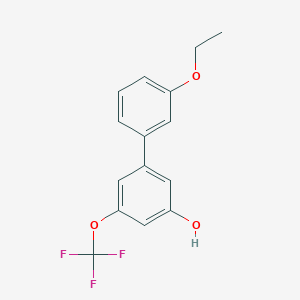
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% (4M3MTFM-95) is a phenolic compound commonly used in laboratory experiments and scientific research. It is an organofluorine compound that has been studied for its potential applications in fields such as medicinal chemistry, materials science, and environmental science.
Aplicaciones Científicas De Investigación
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% has a wide range of scientific research applications, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential to inhibit the growth of cancer cells. In materials science, it has been used as a precursor for the production of polymers and other materials. In environmental science, 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% has been used to study the effects of organofluorine compounds on the environment.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed that the compound is able to interact with various enzymes and proteins, resulting in the inhibition of growth and other physiological effects. Additionally, 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% is believed to be able to bind to certain receptors in the body, resulting in the inhibition of signal transduction pathways.
Biochemical and Physiological Effects
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential to inhibit the growth of cancer cells. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties. In laboratory experiments, 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% has been shown to inhibit the growth of a variety of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, the compound is relatively safe to work with and can be easily purified. The main limitation of using 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is the lack of understanding of its exact mechanism of action.
Direcciones Futuras
The potential future directions for research on 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% include further exploration of its mechanism of action, development of new synthesis methods, and investigation of its potential applications in other fields. Additionally, further research could be done to explore the effects of 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% on different types of cells and organisms. Additionally, research could be conducted to explore the potential for using the compound in the development of new drugs and materials. Finally, further research could be done to explore the potential environmental effects of 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95%.
Métodos De Síntesis
The synthesis of 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% is achieved through a three-step process, beginning with the alkylation of 4-methoxy-3-methylphenol with 3-trifluoromethylphenyl bromide. This reaction yields the corresponding phenyl ether, which is then hydrogenated to form 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95%. The final step involves the purification of the product via column chromatography. This method is both efficient and cost-effective, making it a suitable choice for laboratory experiments.
Propiedades
IUPAC Name |
3-(4-methoxy-3-methylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-9-5-10(3-4-14(9)20-2)11-6-12(15(16,17)18)8-13(19)7-11/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOQPXUFLKTNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686608 |
Source


|
| Record name | 4'-Methoxy-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261964-80-0 |
Source


|
| Record name | 4'-Methoxy-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














